molecular formula C23H21FN4O3S2 B2531955 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021250-53-2

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2531955
M. Wt: 484.56
InChI Key: XABBNWFZJFXFEJ-UHFFFAOYSA-N
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Description

The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of compounds that have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

The synthesis of this compound involves the pairing of a novel sulfone-based head group with an ether-based scaffold . This combination has resulted in a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a 1,1-dioxidotetrahydrothiophen-3-yl group, a 4-fluorophenyl group, a 3-methyl group, and a thiophen-2-ylmethyl group attached to a 1H-pyrazolo[3,4-b]pyridine-4-carboxamide core .

Scientific Research Applications

Heterocyclic Synthesis and Medicinal Applications

  • Synthesis of Heterocyclic Compounds : Research on thiophenylhydrazonoacetates has demonstrated the utility of similar compounds in heterocyclic synthesis, leading to a variety of derivatives with potential pharmacological properties. Such synthetic pathways are crucial for discovering novel therapeutic agents (R. Mohareb et al., 2004).

  • Antimicrobial and Antitubercular Agents : Compounds with thiazole and pyrazole moieties have been identified as potent GyrB inhibitors against Mycobacterium tuberculosis, showcasing significant antimicrobial and antitubercular activities. This underscores the potential of structurally similar compounds in treating infectious diseases (V. U. Jeankumar et al., 2013).

  • Anticancer Properties : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting the potential utility of related compounds in cancer therapy (A. Rahmouni et al., 2016).

  • Antitubercular and Antibacterial Activities : N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives have shown promising antitubercular and antibacterial activities, highlighting the importance of heteroatoms and fluorine in enhancing biological activity (S. Bodige et al., 2020).

Material Science and Sensor Applications

  • Fluorescent pH Sensors : Heteroatom-containing organic fluorophores have been designed for applications as fluorescent pH sensors, demonstrating the versatility of pyrazole and pyridine-based compounds in material science. These sensors can detect acidic and basic organic vapors, offering promising applications in environmental monitoring and chemical sensing (Zhiyong Yang et al., 2013).

Future Directions

The discovery and characterization of this compound represent a significant step forward in the development of GIRK channel activators . Future research will likely focus on further optimizing the structure of these compounds to improve their potency and selectivity, as well as their metabolic stability .

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3S2/c1-14-21-19(23(29)25-12-18-3-2-9-32-18)11-20(15-4-6-16(24)7-5-15)26-22(21)28(27-14)17-8-10-33(30,31)13-17/h2-7,9,11,17H,8,10,12-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABBNWFZJFXFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CS4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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